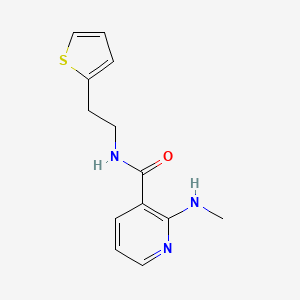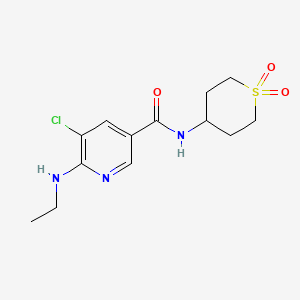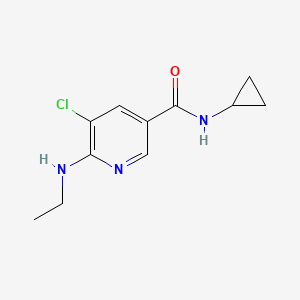![molecular formula C15H17N3O B7554707 [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone, commonly known as 4-Methylmethcathinone (4-MMC), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to cathinone, which is a naturally occurring stimulant found in the khat plant. 4-MMC has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However,
作用機序
The exact mechanism of action of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a releasing agent for dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant and euphoric effects.
Biochemical and Physiological Effects:
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue. These effects are similar to those seen with other stimulant drugs such as cocaine and amphetamines.
実験室実験の利点と制限
One advantage of using [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone in lab experiments is its relatively low cost compared to other stimulant drugs. However, its use is limited by its legal status in many countries, which makes it difficult to obtain for research purposes. Additionally, its effects on the brain are not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone. These include:
1. Further studies on its mechanism of action and its effects on neurotransmitter systems.
2. Exploration of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and ADHD.
3. Investigation of its long-term effects on the brain and the body.
4. Development of more specific and selective derivatives of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone that could be used as potential therapeutics.
In conclusion, [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone is a synthetic stimulant drug that has gained popularity as a recreational drug. However, its scientific research application has shown potential for its therapeutic use. Further research is needed to fully understand its mechanism of action and its potential as a treatment for various disorders.
合成法
The synthesis of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone involves the reaction of 4-methylpropiophenone with methylamine and formaldehyde, followed by reduction with sodium borohydride. This method was first reported in 1996 by David E. Nichols and his team at Purdue University. Since then, various modifications to the synthesis method have been reported in the literature.
科学的研究の応用
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, serotonin transporter, and norepinephrine transporter. This suggests that it may have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
[2-(methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-16-14-10-12(15(19)18-8-4-5-9-18)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHKEQGNYNSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)
![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
